(±)12(13)-DiHOME-d4
Description
Properties
Molecular Formula |
C18H30D4O4 |
|---|---|
Molecular Weight |
318.5 |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-/t16-,17+/m1/s1/i8D,11D,16D,17D |
InChI Key |
CQSLTKIXAJTQGA-FIMKFYBQSA-N |
SMILES |
CCCCC[C@](O)([2H])[C@](O)([2H])C/C([2H])=C([2H])CCCCCCCC(O)=O |
Synonyms |
Isoleukotoxin diol-d4 |
Origin of Product |
United States |
Analytical Methodologies Employing ± 12 13 Dihome D4 for Quantitative Research
Application of (±)12(13)-DiHOME-d4 as an Internal Standard in Mass Spectrometry-Based Assays
Mass spectrometry (MS) has become an indispensable tool for the analysis of complex biological mixtures. The use of internal standards, such as (±)12(13)-DiHOME-d4, is a cornerstone of rigorous quantitative MS-based assays. bertin-bioreagent.com This compound contains four deuterium (B1214612) atoms, which gives it a higher mass than the endogenous analyte without significantly altering its chemical and physical properties. thomassci.com
Stable isotope dilution (SID) is a highly accurate method for quantifying endogenous molecules. In this technique, a known amount of a stable isotope-labeled standard, like (±)12(13)-DiHOME-d4, is added to a biological sample at the beginning of the extraction process. rsc.orgd-nb.info This "spiking" of the sample allows for the correction of analyte loss at any stage of sample handling and analysis. Because the deuterated standard and the native analyte exhibit nearly identical chemical behavior, any loss of the native analyte during extraction, purification, or derivatization will be mirrored by a proportional loss of the internal standard. diva-portal.org
During mass spectrometric analysis, the instrument can differentiate between the native and the deuterated forms based on their mass-to-charge ratio. By comparing the signal intensity of the native analyte to that of the known quantity of the added internal standard, a precise calculation of the endogenous compound's concentration can be made. diva-portal.org This approach has been successfully used to quantify oxylipins, a class of bioactive lipids that includes 12,13-DiHOME, in various biological matrices such as plasma, serum, and tissue biopsies. d-nb.infodiva-portal.orgmedicaljournals.se
For instance, in studies investigating the role of oxylipins in inflammatory conditions, (±)12(13)-DiHOME-d4 has been part of an internal standard mixture used to quantify a panel of these lipid mediators. d-nb.infodiva-portal.org This methodology ensures that the reported concentrations accurately reflect the physiological or pathological state being studied.
Targeted lipidomics and metabolomics aim to quantify a specific, predefined set of lipids or metabolites. In these hypothesis-driven studies, (±)12(13)-DiHOME-d4 is frequently included in the analytical workflow as an internal standard for the quantification of 12,13-DiHOME. lcms.cznih.gov This is particularly relevant in research exploring the roles of linoleic acid-derived oxylipins in various physiological and disease processes. mdpi.com
The use of (±)12(13)-DiHOME-d4 enhances the reliability of quantitative data in studies investigating conditions such as preeclampsia, acute myocardial infarction in type 2 diabetes patients, and nonalcoholic steatohepatitis. mdpi.comnih.govnih.gov In a study on preeclampsia, for example, (±)12(13)-DiHOME-d4 was added to maternal and umbilical cord blood samples to accurately quantify the levels of 12,13-DiHOME, which were found to be significantly elevated in the preeclamptic group. nih.gov Similarly, in research on the metabolic changes associated with acute myocardial infarction in diabetic patients, this internal standard was crucial for validating the finding that 12,13-DiHOME is an independent risk factor. nih.gov
The inclusion of (±)12(13)-DiHOME-d4 in targeted panels allows for the robust and accurate measurement of this specific oxylipin, contributing to a better understanding of its role in health and disease. universiteitleiden.nl
Role in Stable Isotope Dilution Methods for Oxylipin Quantification
Advanced Spectrometric Approaches for 12(13)-DiHOME Quantification
The quantification of 12(13)-DiHOME, facilitated by its deuterated internal standard, is primarily achieved through the use of advanced spectrometric techniques that offer high sensitivity and selectivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the analysis of 12(13)-DiHOME. diva-portal.orgdiva-portal.org This method combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow, the sample extract, containing both the native 12,13-DiHOME and the added (±)12(13)-DiHOME-d4, is injected into the LC system. The compounds are separated on a chromatographic column, often a reverse-phase C18 column, before being introduced into the mass spectrometer. rsc.orgmedicaljournals.se
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and its internal standard. diva-portal.org This highly selective detection method minimizes interference from other molecules in the complex biological matrix, leading to accurate quantification. The use of dynamic MRM, where transitions are monitored only within a specific retention time window for each compound, further enhances the performance of the assay. diva-portal.org LC-MS/MS methods utilizing (±)12(13)-DiHOME-d4 have been developed and validated for the analysis of this oxylipin in a variety of sample types, including plasma, serum, tissue homogenates, and human milk. medicaljournals.senih.govnih.govresearchgate.netnih.gov
A summary of representative LC-MS/MS parameters for 12,13-DiHOME analysis is presented in the table below.
| Parameter | Typical Setting | Reference |
| Chromatography | ||
| Column | Reverse-phase C18 | rsc.orgmedicaljournals.se |
| Mobile Phase A | Water with 0.1% acetic or formic acid | rsc.orgnih.gov |
| Mobile Phase B | Acetonitrile/Isopropanol or Methanol (B129727) | rsc.orgnih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray (ESI-) | diva-portal.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | diva-portal.org |
| Internal Standard | (±)12(13)-DiHOME-d4 | nih.gov |
While less common than LC-MS/MS for oxylipin analysis, gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) is another powerful technique that can be used for the quantification of 12(13)-DiHOME, with (±)12(13)-DiHOME-d4 serving as the internal standard. caymanchem.com GC-based methods require a derivatization step to increase the volatility and thermal stability of the analytes. researchgate.net This typically involves methoximation followed by silylation to convert the carboxylic acid and hydroxyl groups into their corresponding derivatives. rsc.orgresearchgate.net
Following derivatization, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the time-of-flight mass spectrometer, which is known for its high mass resolution and rapid acquisition rates, enabling the deconvolution of co-eluting peaks. researchgate.net The use of (±)12(13)-DiHOME-d4 in GC-TOF-MS analysis follows the same principles of stable isotope dilution as in LC-MS/MS, ensuring accurate quantification. caymanchem.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
Methodological Considerations in Sample Preparation for 12(13)-DiHOME Analysis
The accurate quantification of 12(13)-DiHOME is highly dependent on the sample preparation method. A crucial first step is the addition of an antioxidant solution and the internal standard, (±)12(13)-DiHOME-d4, to the sample to prevent artificial formation of oxylipins and to account for any losses during the extraction process. d-nb.info
Solid-phase extraction (SPE) is a widely used technique for the isolation and purification of oxylipins from biological matrices. rsc.orgd-nb.infomedicaljournals.se Oasis HLB cartridges are commonly employed for this purpose, as they can retain a broad range of analytes. rsc.orgmedicaljournals.se The general procedure involves conditioning the cartridge, loading the sample, washing away interfering substances, and finally eluting the analytes of interest with an organic solvent like methanol or ethyl acetate. medicaljournals.se
For plasma samples, an alternative approach involves protein precipitation using a solvent like methanol or acetonitrile, followed by centrifugation to remove the precipitated proteins. nih.gov The resulting supernatant, containing the oxylipins, can then be further processed or directly analyzed.
The choice of sample preparation method can be influenced by the specific biological matrix being analyzed. For instance, tissue samples require an initial homogenization step to release the analytes before extraction. medicaljournals.se Regardless of the specific protocol, the consistent and early addition of (±)12(13)-DiHOME-d4 is paramount for achieving reliable and reproducible quantitative results. The recovery of the internal standard is often monitored to assess the efficiency of the extraction process. diva-portal.org
The table below outlines typical sample requirements for 12,13-DiHOME analysis.
| Sample Type | Minimum Volume/Mass | Reference |
| Serum/Plasma | ≥ 200 µL | mtoz-biolabs.com |
| Urine | ≥ 2 mL | mtoz-biolabs.com |
| Animal Tissue | ≥ 100 mg | mtoz-biolabs.com |
| Plant Tissue | ≥ 200 mg | mtoz-biolabs.com |
Optimization of Extraction Procedures for Lipid Metabolites
The accurate quantification of lipid metabolites, or oxylipins, is highly dependent on the efficiency and reproducibility of the extraction method used to isolate them from complex biological samples like plasma, tissues, and cells. nih.govsemanticscholar.org Given the low endogenous concentrations of these signaling molecules, optimizing extraction is a critical step. nih.gov (±)12(13)-DiHOME-d4 is added to samples prior to extraction to normalize for analyte loss during the procedure. mdpi.comlcms.cz The two most common techniques for extracting oxylipins are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). universiteitleiden.nlrsc.org
Solid-Phase Extraction (SPE) is a widely used method for sample cleanup and concentration of oxylipins prior to LC-MS/MS analysis. nih.gov Polymeric reversed-phase sorbents, such as the Waters Oasis HLB, are frequently employed. rsc.orgmedicaljournals.se The general procedure involves conditioning the cartridge, loading the acidified sample (to protonate the acidic analytes), washing away interferences, and finally eluting the lipids with an organic solvent like methanol or ethyl acetate. rsc.orgmedicaljournals.se The efficiency of this process is monitored by the recovery of internal standards like (±)12(13)-DiHOME-d4. In one described method, the recovery for (±)12(13)-DiHOME-d4 from tissue biopsies was reported to be 78%. medicaljournals.se
Liquid-Liquid Extraction (LLE) offers a high-throughput alternative to SPE and can be combined with SPE for enhanced purification. nih.govuniversiteitleiden.nl LLE partitions solutes between two immiscible liquid phases. Variations of the classic Folch and Bligh and Dyer methods, which use chloroform/methanol mixtures, are common. semanticscholar.org More recent methods have been developed to improve recovery and suit different classes of lipids. For instance, a method comparing four different LLE procedures for signaling lipids and polar metabolites in muscle tissue found that a BuOH-MTBE-More-Water (BMMW) method yielded the highest recovery for most lipid classes, including oxylipins. universiteitleiden.nl
The choice of extraction method depends on the specific analytes, the biological matrix, and the required throughput. semanticscholar.org The inclusion of (±)12(13)-DiHOME-d4 is essential for assessing and correcting for the method's performance.
Table 1: Comparison of Extraction Methodologies for Lipid Metabolites Using (±)12(13)-DiHOME-d4 This table is interactive. You can sort and filter the data.
| Extraction Method | Matrix | Key Parameters | Reported Recovery of (±)12(13)-DiHOME-d4 | Source(s) |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Tissue Biopsies | Waters Oasis HLB cartridge; elution with methanol and ethyl acetate. | 78% | medicaljournals.se |
| Solid-Phase Extraction (SPE) | Plasma | Waters Oasis HLB cartridge (60 mg sorbent); elution with methanol and ethyl acetate. | 71-109% (for a panel of oxylipins) | diva-portal.org |
| Solid-Phase Extraction (SPE) | Plasma | 96-well format HLB SPE columns; elution with methanol. | Not explicitly stated for d4-12,13-DiHOME alone, but used as an internal standard for a panel of >130 oxylipins. | nih.gov |
| Liquid-Liquid Extraction (LLE) | Plasma | Fast LLE optimized for simultaneous extraction of various signaling lipids (SLs). | >74% (for most oxylipins) | universiteitleiden.nl |
| Liquid-Liquid Extraction (LLE) | Muscle Tissue | Comparison of Bligh-Dyer (BD), BuOH-MTBE-Citrate (BMC), BuOH-MTBE-Water (BMW), and BuOH-MTBE-More-Water (BMMW) methods. | ~75-85% (BMMW method showed highest recovery for oxylipin class) | universiteitleiden.nl |
Strategies for Antioxidant Inclusion and Sample Stability
Polyunsaturated fatty acids (PUFAs) and their oxygenated metabolites are susceptible to non-enzymatic oxidation (autooxidation) during sample collection, storage, and processing. mdpi.comnih.gov This can lead to the artificial formation of certain oxylipins and the degradation of others, resulting in inaccurate quantification. mdpi.com Therefore, stringent sample handling procedures and the inclusion of antioxidants are paramount for maintaining sample integrity.
Key strategies to ensure sample stability include:
Rapid Processing and Storage: Biological samples should be collected and processed rapidly. nih.gov Tissues are often snap-frozen in liquid nitrogen immediately after collection, and biofluids like blood are kept on ice and processed quickly to obtain plasma or serum. nih.govmedicaljournals.se Samples are then typically stored at -80°C until analysis to minimize degradation. medicaljournals.se
Inclusion of Antioxidants: To prevent ex vivo autooxidation, antioxidants are frequently added to samples during the extraction process. mdpi.com A common antioxidant cocktail includes butylated hydroxytoluene (BHT) to quench radical-catalyzed reactions and triphenylphosphine (B44618) (TPP) to reduce hydroperoxides to their more stable hydroxyl derivatives. mdpi.com The concentration of these antioxidants must be optimized; for example, one study noted that while 0.1% BHT was effective, it could cause precipitation in brain samples, whereas 0.005% BHT was sufficient to prevent degradation without causing analytical issues. mdpi.com In some protocols, an antioxidant solution is added directly to the internal standard mixture that contains (±)12(13)-DiHOME-d4. rsc.org
By employing these strategies, researchers can minimize artifacts and ensure that the measured oxylipin profiles accurately reflect the in vivo biological state. The use of a stable isotope-labeled internal standard like (±)12(13)-DiHOME-d4 is indispensable, as it is subject to the same potential degradation as the target analyte, allowing for reliable correction. mdpi.com
Table 2: Antioxidant Strategies in Lipidomic Analysis Employing (±)12(13)-DiHOME-d4 This table is interactive. You can sort and filter the data.
| Antioxidant(s) | Typical Concentration | Point of Addition | Rationale | Source(s) |
|---|---|---|---|---|
| Butylated Hydroxytoluene (BHT) | 0.005% - 0.1% | Added to extraction solvents (e.g., acetone, chloroform). | Prevents radical-catalyzed autooxidation of PUFAs. | mdpi.com |
| Triphenylphosphine (TPP) | Not specified | Added to extraction solvents. | Reduces unstable hydroperoxides to more stable monoalcohols. | mdpi.com |
| BHT and TPP | Not specified | Added as an "antioxidant solution" to the internal standard mixture before extraction. | To prevent degradation of analytes and standards during sample preparation. | rsc.org |
| Glycerol Solution | 30% in methanol | Added to polypropylene (B1209903) tubes before elution from SPE cartridge. | Not explicitly stated as an antioxidant, but used to stabilize the final dried extract. | medicaljournals.se |
Table 3: Compound Names Mentioned in this Article
| Abbreviation/Trivial Name | Full Chemical Name |
| (±)12(13)-DiHOME-d4 | (±)12(13)-dihydroxy-9Z-octadecenoic acid-d4 |
| 12(13)-DiHOME | 12,13-dihydroxy-9Z-octadecenoic acid |
| BHT | Butylated hydroxytoluene |
| TPP | Triphenylphosphine |
| PUFA | Polyunsaturated fatty acid |
| LLE | Liquid-Liquid Extraction |
| SPE | Solid-Phase Extraction |
| GC-MS | Gas Chromatography-Mass Spectrometry |
| LC-MS | Liquid Chromatography-Mass Spectrometry |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |
| MTBE | Methyl tert-butyl ether |
| BuOH | Butanol |
Biosynthesis and Metabolic Pathways of Endogenous 12 13 Dihome
Linoleic Acid as the Primary Precursor in DiHOME Formation
Linoleic acid, an abundant fatty acid obtained from the diet, is the foundational molecule for the synthesis of 12(13)-DiHOME. nih.govcaymanchem.com It is a primary component of cellular membranes and serves as a substrate for various metabolic pathways that produce signaling molecules. caymanchem.com The conversion of linoleic acid into its various metabolites, including 12(13)-DiHOME, is a critical process in cellular physiology. nih.govlipidmaps.org
The initial step in the formation of 12(13)-DiHOME involves the epoxidation of linoleic acid by cytochrome P450 (CYP) enzymes. nih.govcaymanchem.com This reaction targets one of the double bonds in the linoleic acid molecule, leading to the formation of an epoxide intermediate. nih.govcaymanchem.com
Enzymatic Conversion of 12(13)-Epoxyoctadecenoic Acid (EpOME) to 12(13)-DiHOME
The epoxide intermediate, known as 12(13)-epoxyoctadecenoic acid (12(13)-EpOME) or isoleukotoxin, is then further metabolized to form 12(13)-DiHOME. nih.govcaymanchem.com This conversion is a hydrolysis reaction, where a water molecule is added across the epoxide ring, resulting in the formation of two hydroxyl groups, or a diol. caymanchem.comharvard.edu
The key enzyme responsible for the conversion of 12(13)-EpOME to 12(13)-DiHOME is soluble epoxide hydrolase (sEH). caymanchem.comcaymanchem.combertin-bioreagent.com This enzyme catalyzes the hydrolysis of the epoxide ring of 12(13)-EpOME, leading to the formation of the vicinal diol, 12(13)-DiHOME. caymanchem.comharvard.edu The activity of sEH is a critical regulatory point in this metabolic pathway, as it determines the relative levels of the epoxide precursor and the diol product, which can have different biological activities. frontiersin.org Inhibition of sEH has been shown to prevent the formation of DiHOMEs, highlighting its essential role in this process. frontiersin.org
The synthesis of the precursor molecule, 12(13)-EpOME, is catalyzed by a specific group of enzymes known as cytochrome P450 (CYP) epoxygenases. nih.govcaymanchem.com These enzymes introduce an oxygen atom across one of the double bonds of linoleic acid to form the epoxide. Several CYP isoforms have been identified as being primarily responsible for this conversion, including CYP2J2, CYP2C8, and CYP2C9. nih.govlipidmaps.orgcaymanchem.comfrontiersin.org While these are the main contributors, other isoforms like CYP1A1 can also participate in the formation of epoxy-fatty acids under certain conditions. nih.govcaymanchem.com The regioselectivity of these enzymes determines whether 12(13)-EpOME or its isomer, 9,10-EpOME, is formed. mdpi.com
Role of Soluble Epoxide Hydrolase (sEH) in Diol Formation
Comparative Analysis with Other Linoleic Acid Metabolites (e.g., 9,10-DiHOME)
12(13)-DiHOME is part of a larger family of oxidized linoleic acid metabolites. Its regioisomer, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), is also synthesized from linoleic acid through a similar pathway involving epoxidation by CYP enzymes to form 9,10-EpOME (leukotoxin), followed by hydrolysis by sEH. nih.govcaymanchem.com
While both DiHOMEs share a common precursor and biosynthetic machinery, they can exhibit distinct biological activities and have different implications in health and disease. For instance, while both are considered bioactive, studies have shown that daily almond ingestion for four weeks led to higher plasma levels of 12,13-DiHOME and lower levels of 9,10-DiHOME after acute exercise. frontiersin.org Furthermore, both 12,13-DiHOME and 9,10-DiHOME have been found to activate calcium influx in adipocytes. biorxiv.org Both have also been shown to act as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ). caymanchem.com However, the specific physiological roles and the balance between these two isomers are areas of ongoing research. For example, resting levels of 12,13-DiHOME, but not 9,10-DiHOME, have been positively correlated with peak oxygen uptake (VO2 peak). frontiersin.org
Data Tables
Table 1: Key Enzymes in 12(13)-DiHOME Biosynthesis
| Enzyme Family | Specific Enzyme(s) | Role in Pathway | Precursor | Product |
| Cytochrome P450 Epoxygenases | CYP2J2, CYP2C8, CYP2C9 | Epoxidation of linoleic acid | Linoleic Acid | 12(13)-Epoxyoctadecenoic Acid (12(13)-EpOME) |
| Epoxide Hydrolases | Soluble Epoxide Hydrolase (sEH) | Hydrolysis of epoxide | 12(13)-Epoxyoctadecenoic Acid (12(13)-EpOME) | 12(13)-dihydroxy-9Z-octadecenoic acid (12(13)-DiHOME) |
Table 2: Comparison of Linoleic Acid-Derived Diol Isomers
| Feature | 12(13)-DiHOME | 9,10-DiHOME |
| Precursor Epoxide | 12(13)-Epoxyoctadecenoic Acid (Isoleukotoxin) | 9,10-Epoxyoctadecenoic Acid (Leukotoxin) |
| Shared Biosynthesis | Yes, via CYP epoxygenases and soluble epoxide hydrolase | Yes, via CYP epoxygenases and soluble epoxide hydrolase |
| PPARγ Agonist | Yes | Yes |
| Effect on Adipocyte Calcium Flux | Activates | Activates |
| Relation to VO2 Peak | Positively correlated at rest | No significant correlation at rest |
Biological Roles and Physiological Functions of 12 13 Dihome in Research Contexts
Involvement in Lipid Metabolism and Adipose Tissue Biology
12,13-DiHOME has been identified as a lipokine, a lipid-derived signaling molecule, that plays a significant role in regulating systemic metabolism, particularly in the context of adipose tissue. mdpi.comnih.gov
Research has demonstrated that 12,13-DiHOME is a potent stimulator of brown adipose tissue (BAT) activity. nih.govmedchemexpress.com Circulating levels of 12,13-DiHOME increase in both humans and mice when exposed to cold. nih.govharvard.edu The enzymes responsible for the synthesis of 12,13-DiHOME are notably induced in BAT during cold exposure. nih.govresearchgate.net Administration of 12,13-DiHOME has been shown to acutely activate fuel uptake in BAT. nih.govresearchgate.net This activation is not only localized but also contributes to systemic metabolic effects, as evidenced by a decrease in serum triglycerides following its injection. nih.govharvard.edu
As a thermogenic lipokine, 12,13-DiHOME is instrumental in the body's response to cold. medchemexpress.comcaymanchem.com It is released from BAT in response to cold exposure and enhances the tissue's thermogenic (heat-producing) capacity. mdpi.come-dmj.org This process is crucial for maintaining metabolic homeostasis in cold conditions. caymanchem.com Studies in mice have shown that treatment with 12,13-DiHOME improves their tolerance to cold challenges. harvard.eduoup.com This enhanced cold tolerance is linked to increased lipid oxidation and a reduction in circulating triglycerides. oup.com The compound facilitates the thermogenic activity of BAT by specifically promoting the uptake of fuel. harvard.edu
A key mechanism through which 12,13-DiHOME exerts its effects on BAT is by regulating the uptake of fatty acids. researchgate.net It stimulates the movement, or translocation, of fatty acid transporters to the cell membrane of brown adipocytes. nih.govresearchgate.net Specifically, it promotes the translocation of Fatty Acid Transport Protein 1 (FATP1) and Cluster of Differentiation 36 (CD36). nih.govresearchgate.net This increased presence of transporters on the cell surface enhances the capacity of brown adipocytes to absorb fatty acids, which serve as fuel for thermogenesis. researchgate.netresearchgate.net
| Research Finding | Model System | Key Outcome |
| Increased circulating 12,13-DiHOME upon cold exposure. nih.govharvard.edu | Humans and Mice | Suggests a physiological role in cold adaptation. |
| Injection of 12,13-DiHOME activates BAT fuel uptake. nih.govresearchgate.net | Mice | Demonstrates a direct stimulatory effect on BAT. |
| 12,13-DiHOME treatment enhances cold tolerance. harvard.eduoup.com | Mice | Highlights its role as a thermogenic lipokine. |
| Promotes translocation of FATP1 and CD36 to the cell membrane. nih.govresearchgate.net | Brown Adipocytes | Elucidates the mechanism for increased fatty acid uptake. |
Thermogenic Lipokine Properties and Cold Tolerance Mechanisms
Immunomodulatory Actions and Inflammation Research
Beyond its metabolic roles, 12,13-DiHOME has been shown to possess immunomodulatory functions, particularly in the context of allergic inflammation.
Elevated levels of 12,13-DiHOME have been associated with an increased risk of childhood atopy and asthma. caymanchem.comnih.gov Studies in murine models have shown that this lipid can exacerbate allergic lung inflammation. frontiersin.orgresearchgate.net The compound is thought to contribute to immune dysfunction that favors allergic responses. atsjournals.org For instance, research indicates that for every nanogram increase of 12,13-DiHOME in the feces of one-month-old infants, there is a significant increase in the odds ratio for developing atopy or asthma in childhood. atsjournals.org In animal studies, introducing bacterial genes that produce 12,13-DiHOME into the gut microbiome was sufficient to increase its circulating levels and worsen allergic airway inflammation. atsjournals.org
The pro-allergic effects of 12,13-DiHOME appear to be mediated, at least in part, through its influence on dendritic cells (DCs), which are crucial antigen-presenting cells that shape immune responses. nih.gov Treatment of human DCs with 12,13-DiHOME leads to a reduction in the secretion of Interleukin-10 (IL-10), an anti-inflammatory cytokine that plays a protective role against allergic inflammation. caymanchem.comnih.gov This reduction in IL-10 secretion has functional consequences, as it leads to a decrease in the frequency of regulatory T cells (Treg cells), which are important for maintaining immune tolerance. researchgate.netnih.gov The interaction between 12,13-DiHOME and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) in dendritic cells is believed to mediate this dysfunction. researchgate.netmedsci.org
| Research Finding | Model System | Key Outcome |
| Elevated 12,13-DiHOME in neonates is linked to a higher risk of asthma. caymanchem.comnih.gov | Human cohort studies | Suggests a role in the developmental origins of allergic disease. |
| 12,13-DiHOME exacerbates lung inflammation. frontiersin.orgresearchgate.net | Murine models | Confirms its pro-inflammatory role in allergic settings. |
| Reduces IL-10 secretion from dendritic cells. caymanchem.comnih.gov | Human Dendritic Cells | Indicates a mechanism for impairing immune tolerance. |
| Decreases the frequency of regulatory T cells in co-culture. researchgate.netnih.gov | Human DC-T cell co-cultures | Shows a functional consequence of altered DC function, promoting a pro-allergic state. |
Influence on Regulatory T (Treg) Cell Populations
Studies have demonstrated that 12(13)-DiHOME can negatively impact the prevalence of regulatory T (Treg) cells, a specialized subpopulation of T cells that are crucial for maintaining immune tolerance and suppressing inflammatory responses. In murine models, intra-abdominal administration of 12(13)-DiHOME led to a decrease in the number of Treg cells in the lungs, which was associated with an increase in pulmonary inflammation. nih.govnih.gov This effect on Treg populations is believed to be a key mechanism through which 12(13)-DiHOME contributes to pro-allergic immune dysfunction. nih.govcaymanchem.com
In vitro experiments using human cells have corroborated these findings. When human dendritic cells (DCs) were treated with 12(13)-DiHOME, it resulted in a reduced capacity of these DCs to promote the development of Treg cells. nih.govnih.gov Specifically, co-culture of these 12(13)-DiHOME-treated DCs with autologous T cells led to a decreased frequency of Treg cells. nih.gov This reduction in Treg cells is linked to the compound's ability to decrease the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) from DCs, which is known to support Treg differentiation and function. nih.govcaymanchem.comersnet.org The diminished Treg population consequently hampers the body's ability to suppress allergic inflammation. ajmc.com
| Experimental Model | Effect of 12(13)-DiHOME | Associated Outcome | Reference |
| Mouse Model (in vivo) | Decreased number of lung Treg cells | Exacerbated pulmonary inflammation | nih.govnih.govnih.gov |
| Human DCs (in vitro) | Decreased frequency of Treg cells in co-culture | Reduced IL-10 secretion | nih.goversnet.org |
Cellular and Receptor Interactions
The biological effects of 12(13)-DiHOME are mediated through its interaction with specific cellular receptors, most notably the Peroxisome Proliferator-Activated Receptor-γ (PPARγ).
Agonistic Activity with Peroxisome Proliferator-Activated Receptor-γ (PPARγ)
Research has identified 12(13)-DiHOME as a ligand and agonist for PPARγ, a nuclear receptor that plays a critical role in regulating fatty acid metabolism and inflammation. nih.govhmdb.ca The structural similarity of 12(13)-DiHOME to known PPARγ ligands prompted investigations into this interaction. nih.gov Using a modified PPARγ reporter assay, it was confirmed that 12(13)-DiHOME can directly activate PPARγ, particularly at concentrations above 50 μM. nih.govbiorxiv.org This agonistic activity is considered a primary mechanism through which 12(13)-DiHOME exerts its influence on dendritic cell function, leading to downstream effects on immune tolerance. nih.govresearchgate.net While traditionally considered anti-inflammatory, the activation of PPARγ in DCs by 12(13)-DiHOME appears to promote allergic inflammation, possibly by acting as a weak agonist and competing with other endogenous ligands. nih.gov
Regulation of PPARγ-Regulated Gene Expression (e.g., FABP4, HADH)
The activation of PPARγ by 12(13)-DiHOME leads to changes in the expression of PPARγ target genes. In human dendritic cells, treatment with 12(13)-DiHOME was shown to upregulate the expression of genes involved in fatty acid uptake and metabolism, such as Fatty Acid Binding Protein 4 (FABP4) and Hydroxyacyl-CoA-Dehydrogenase (HADH). nih.gov This mimics the known effects of PPARγ activation. nih.gov The increased expression of FABP4 and HADH suggests that 12(13)-DiHOME alters the lipid handling capabilities of dendritic cells, a mechanism that is consistent with its role as a PPARγ agonist. nih.gov This alteration in gene expression is a key part of the cellular response that ultimately leads to the observed immune-modulating effects, including the reduction in Treg cell populations. nih.govcaymanchem.com
| Gene | Function | Effect of 12(13)-DiHOME Treatment | Reference |
| FABP4 | Fatty acid uptake | Upregulation | nih.govbiorxiv.org |
| HADH | Fatty acid oxidation | Upregulation | nih.govbiorxiv.org |
Involvement of 12 13 Dihome in Pathophysiological States: Academic Research Insights
Respiratory System: Pulmonary Inflammation and Environmental Exposures
Recent studies have drawn a clear line between exposure to environmental pollutants and the inflammatory response in the respiratory system, with 12(13)-DiHOME emerging as a key player.
Elevated Levels in Lung Lavage Fluids Post-Biodiesel Exhaust Exposure
Exposure to biodiesel exhaust has been shown to trigger a significant inflammatory response in the lungs. nih.gov Research involving healthy human subjects exposed to biodiesel exhaust for one hour revealed elevated levels of 12,13-DiHOME in bronchoalveolar lavage (BAL) fluid collected six hours after exposure. nih.govresearchgate.net This increase was statistically significant and was accompanied by rises in other pro-inflammatory lipid mediators like prostaglandin (B15479496) E2 (PGE2) and 13-hydroxyoctadecadienoic acid (13-HODE). nih.govnih.gov The presence of 12,13-DiHOME, a product of linoleic acid metabolism via the cytochrome P450 pathway, suggests an upregulation of specific enzymatic activities in response to the exhaust. nih.gov This lipokine is associated with the recruitment of neutrophils, lymphocytes, and monocytes, pointing to its role in initiating and sustaining pulmonary inflammation following environmental insults. nih.gov
Table 1: Lipid Mediator Levels in Bronchoalveolar Lavage (BAL) Fluid After Biodiesel Exhaust Exposure
| Lipid Mediator | Change After Exposure | Significance | Associated Inflammatory Cells |
| 12,13-DiHOME | Significantly Increased | p < 0.01 | Neutrophils, Lymphocytes, Monocytes |
| Prostaglandin E2 (PGE2) | Significantly Increased | p < 0.001 | - |
| 13-HODE | Significantly Increased | p < 0.01 | - |
Data sourced from studies on healthy subjects exposed to biodiesel exhaust. nih.govnih.gov
Perinatal Health and Pregnancy Complications
The role of 12(13)-DiHOME extends to the complexities of pregnancy, with research indicating its association with serious complications such as preeclampsia and fetal growth restriction.
Elevated Concentrations in Maternal and Umbilical Cord Blood in Preeclampsia
Preeclampsia (PE), a pregnancy complication marked by high blood pressure and potential organ damage, has been linked to significant alterations in lipid metabolism. nih.gov A recent study demonstrated that levels of 12,13-DiHOME were significantly higher in the maternal plasma, umbilical venous plasma, and umbilical arterial plasma of women with preeclampsia compared to those with normal pregnancies. nih.govnih.govfrontiersin.org These findings suggest that this lipid metabolite could serve as a potential biomarker for the condition. nih.govnih.gov
Association with Fetal Growth Restriction (FGR) and Placental Ischemia
The link between 12,13-DiHOME and preeclampsia is particularly pronounced when the condition is accompanied by fetal growth restriction (FGR). nih.govnih.govfrontiersin.org Research has shown that the ratio of 12,13-DiHOME in the umbilical artery to the umbilical vein is significantly higher in cases of preeclampsia with FGR compared to those without. nih.gov This suggests that elevated levels of 12,13-DiHOME may be indicative of the progression of placental ischemia, a key element in the pathogenesis of preeclampsia. nih.govnih.govfrontiersin.orgfrontiersin.org
Correlation with Neonatal Birth Weight
Table 2: Correlation of 12,13-DiHOME with Perinatal Outcomes
| Sample Source | Condition | Correlation with Birth Weight | Significance |
| Maternal Plasma | Preeclampsia | Moderate Negative | r = -0.421 |
| Umbilical Venous Plasma | Preeclampsia | Moderate Negative | r = -0.604 |
| Umbilical Arterial Plasma | Preeclampsia | Strong Negative | r = -0.734 |
| Cord Blood | General Neonates (Adjusted) | Significant Negative | r = -0.126, p = 0.007 |
Data compiled from multiple regression analyses in perinatal studies. nih.govfrontiersin.orgfrontiersin.org
Gastrointestinal Research: Gut Microbiome and Immune Tolerance
Emerging research is uncovering the intricate connections between the gut microbiome, its metabolic products, and the development of the immune system, with 12,13-DiHOME at the forefront of these investigations.
Studies have shown that neonates at a high risk for developing childhood atopy and asthma often have a perturbed gut microbiome and elevated levels of 12,13-DiHOME in their feces. nih.govescholarship.orgbiorxiv.org The source of this increase has been traced to bacterial epoxide hydrolase (EH) genes, which are more abundant in the gut microbiomes of these high-risk infants. nih.govescholarship.org Certain bacterial EH genes are capable of specifically producing 12,13-DiHOME. nih.govescholarship.org
This microbially produced 12,13-DiHOME appears to play a role in impeding immune tolerance. nih.govescholarship.org In animal models, treatment with 12,13-DiHOME led to increased pulmonary inflammation and a decrease in regulatory T (Treg) cells in the lungs. nih.govescholarship.orgbiorxiv.org Furthermore, when human dendritic cells were treated with 12,13-DiHOME, it altered the expression of genes regulated by PPARγ and resulted in reduced secretion of anti-inflammatory cytokines and a lower number of Treg cells. nih.govescholarship.orgbiorxiv.org These findings suggest a mechanistic link between early-life gut microbiome disturbances, the production of 12,13-DiHOME, and the subsequent development of allergic diseases by hindering the establishment of proper immune tolerance. nih.govescholarship.orgmdpi.com
Faecal Concentrations in Neonates at Risk for Asthma
Studies have identified a significant link between the gut microbiome in early life and the subsequent development of allergic diseases. labmedica.com Specifically, the oxylipin 12,13-DiHOME has been found in significantly higher concentrations in the feces of one-month-old infants who are at a heightened risk of developing atopy and asthma in childhood. biorxiv.orgajmc.com One study demonstrated that increased concentrations of 12,13-DiHOME in neonatal stool significantly raised the relative odds of developing asthma by age four. biorxiv.org This elevation in fecal 12,13-DiHOME is associated with a perturbed gut microbiome in these high-risk neonates. biorxiv.orglabmedica.com The presence of 12,13-DiHOME is believed to impede immune tolerance, contributing to the development of allergic inflammation. ajmc.comnih.gov
Table 2: Research Findings on 12,13-DiHOME in Neonates and Asthma Risk
| Research Finding | Associated Risk | Source(s) |
|---|---|---|
| Significantly higher fecal concentrations of 12,13-DiHOME at one month of age. | Increased risk of developing atopy and/or asthma in childhood. | biorxiv.org |
| Increased 12,13-DiHOME concentrations in neonatal stool. | Significantly increased relative odds of developing asthma at age four (Odds Ratio = 18.8). | biorxiv.org |
| Elevated fecal 12,13-DiHOME. | Impedes immune tolerance and is produced by gut bacteria. | ajmc.comnih.gov |
Bacterial Production of 12,13-DiHOME in Gut Microbiota
The source of the elevated 12,13-DiHOME in the neonatal gut has been traced to specific bacteria within the gut microbiota. ersnet.org Through shotgun metagenomic sequencing of neonatal fecal samples, researchers found that bacterial epoxide hydrolase (EH) genes are more abundant in the gut microbiomes of infants who later develop atopy or asthma. ajmc.comnih.govresearchgate.net These enzymes are responsible for converting linoleic acid-derived epoxides into 12,13-DiHOME. ersnet.orgmdpi.com Specific bacterial strains, including Enterococcus faecalis and Bifidobacterium bifidum, have been identified as encoding the particular epoxide hydrolase genes that produce 12,13-DiHOME. biorxiv.orglabmedica.comersnet.orgmdpi.com This bacterial production provides a mechanistic link between early-life gut microbiome disturbances and the later development of childhood allergic diseases. nih.govmdpi.com
Infectious Diseases Research: Malaria Studies
Detection and Abundance in Plasma During Plasmodium falciparum Malaria
In the context of infectious diseases, 12,13-DiHOME has been studied in patients with malaria. nih.gov Research involving the quantification of various oxylipins in the plasma of children with Plasmodium falciparum malaria found that 12,13-DiHOME, along with its isomer 9,10-DiHOME, was among the most abundantly detected oxylipin metabolites. nih.govd-nb.info These small lipid mediators are found in very low amounts in human tissues, necessitating targeted and sensitive analytical methods like LC-MS/MS, with (±)12(13)-DiHOME-d4 used as an internal standard for accurate measurement. nih.govd-nb.info The elevated levels of these linoleic acid metabolites suggest an activation of the cytochrome P450 metabolic pathway in individuals infected with malaria compared to healthy controls. nih.gov
Advanced Research Applications and Methodological Enhancements for ± 12 13 Dihome D4
Integration in Multi-Omics Research for Holistic Biological Understanding
Multi-omics approaches, which involve the integrated analysis of data from different "omics" fields such as genomics, proteomics, and metabolomics, are increasingly employed to gain a comprehensive understanding of complex biological systems. The compound (±)12(13)-DiHOME-d4 plays a vital role in the lipidomics component of these studies, enabling the accurate quantification of 12(13)-DiHOME, a bioactive lipid involved in various physiological and pathological processes. ersnet.orgtandfonline.comresearchgate.netresearchgate.netmedrxiv.org
Recent studies have highlighted the importance of integrating lipidomics data with other omics data to unravel the intricate molecular networks that govern health and disease. For instance, the gut microbiome can convert dietary linoleic acid into bioactive lipids like 12,13-DiHOME, which has been linked to conditions such as asthma and metabolic diseases. ersnet.orgtandfonline.com By using (±)12(13)-DiHOME-d4 as an internal standard, researchers can reliably measure the levels of 12,13-DiHOME and correlate them with data from genomics (e.g., host genetics like the ORMDL3 gene) and metagenomics (e.g., gut microbiome composition) to build a more holistic picture of disease pathogenesis. tandfonline.com
Combined Lipidomics and Proteomics Studies
The integration of lipidomics and proteomics offers a powerful strategy to understand the interplay between lipids and proteins in cellular processes. In such studies, (±)12(13)-DiHOME-d4 is used to accurately quantify 12,13-DiHOME, while various proteomics techniques are employed to identify and quantify proteins. uni-wuppertal.de This combined approach can reveal how changes in the levels of specific lipids, such as 12,13-DiHOME, are associated with alterations in protein expression and signaling pathways. For example, research has shown that 12,13-DiHOME can act as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in fatty acid uptake and metabolism. caymanchem.com
Innovations in Quantitative Lipidomics Using Deuterated Standards
The use of deuterated internal standards, such as (±)12(13)-DiHOME-d4, is a cornerstone of modern quantitative lipidomics. resolvemass.caclearsynth.com These standards are essential for correcting for variations in sample extraction efficiency, instrument response, and matrix effects, thereby ensuring the accuracy and reproducibility of lipid quantification. clearsynth.comtexilajournal.commdpi.com
Innovations in this area are continuously improving the precision and scope of lipidomics research. The development of multiplexed internal standard mixtures, containing deuterated versions of various lipid species, streamlines workflows and allows for the simultaneous quantification of multiple lipids in a single analysis. caymanchem.comcaymanchem.com This is particularly valuable in untargeted lipidomics studies, where the goal is to profile the entire lipidome of a biological sample. metabolomicscentre.catmiclinode.com
Furthermore, advances in mass spectrometry (MS) technology, such as high-resolution MS and tandem MS (MS/MS), have significantly enhanced the sensitivity and specificity of lipid analysis. mtoz-biolabs.com When combined with the use of deuterated internal standards like (±)12(13)-DiHOME-d4, these technologies enable the detection and quantification of low-abundance lipid species, providing deeper insights into their biological roles. mtoz-biolabs.com The stable isotope dilution method, which employs deuterated standards, is considered the gold standard for quantitative lipid analysis by LC-MS/MS. rsc.org
Recent research has also focused on optimizing sample preparation protocols to improve the extraction efficiency of lipids and minimize analytical errors. texilajournal.com The strategic addition of deuterated internal standards at the beginning of the sample preparation process is crucial for compensating for any sample loss during extraction and processing. mdpi.com
The table below summarizes key research findings where (±)12(13)-DiHOME-d4 was utilized as an internal standard for the quantification of 12(13)-DiHOME in various biological contexts.
| Research Focus | Key Findings | Reference(s) |
| Preeclampsia | Significantly higher concentrations of 12,13-DiHOME were found in the maternal and umbilical cord blood of women with preeclampsia. | nih.gov |
| Cold Exposure | 12,13-DiHOME levels increased in the circulation of humans and mice exposed to cold, and it was shown to promote fatty acid uptake into brown adipose tissue. | harvard.edu |
| Acute Myocardial Infarction in Type 2 Diabetes | Elevated plasma levels of 12,13-DiHOME were identified as an independent risk factor for acute myocardial infarction in patients with type 2 diabetes. | nih.gov |
| Long COVID Syndrome | Higher levels of 12,13-DiHOME were found in the secretome of M2-like macrophages, which are associated with the anti-inflammatory immune signature observed in Long COVID patients. | medrxiv.org |
| Malaria | (±)12(13)-DiHOME-d4 was used as an internal standard in a multi-omics study to quantify oxylipins in plasma samples from individuals with malaria. | rsc.org |
Future Research Trajectories and Unexplored Dimensions of 12 13 Dihome Research
Elucidation of Specific Cellular Receptors and Signaling Pathways
While the effects of 12(13)-DiHOME are becoming increasingly clear, the specific receptors through which it mediates its diverse actions remain largely uncharacterized. A primary focus of future research will be to deorphanize these receptors and delineate the subsequent intracellular signaling pathways.
Current evidence points towards the involvement of several receptor families. Peroxisome proliferator-activated receptor-gamma (PPARγ) has been identified as a target of 12(13)-DiHOME. biorxiv.orgcaymanchem.com In dendritic cells, 12(13)-DiHOME treatment leads to changes in gene expression consistent with PPARγ activation, including decreased expression of CD1a and increased expression of FABP4 and HADH. biorxiv.orgnih.gov This interaction appears to modulate immune responses, as it has been linked to reduced secretion of the anti-inflammatory cytokine IL-10. caymanchem.comnih.gov However, some studies suggest that 12(13)-DiHOME may act as a weak agonist, potentially competing with other endogenous PPARγ ligands. biorxiv.orgnih.gov
G-protein coupled receptors (GPCRs) are another promising class of candidates. The lipokine's ability to stimulate fatty acid uptake in brown adipose tissue (BAT) is partially dependent on Gq-mediated intracellular calcium mobilization, suggesting the involvement of a Gq-coupled receptor. diabetesjournals.org GPR120, a known receptor for other fatty acids, has been investigated, but its direct interaction with 12(13)-DiHOME and the downstream consequences in various cell types, such as macrophages, require further clarification. ualberta.ca
Additionally, transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, have been identified as targets for 12(13)-DiHOME, mediating its effects on inflammatory pain and thermal hypersensitivity. caymanchem.comportlandpress.com
Future research will likely employ a combination of techniques, including ligand-binding assays, receptor knockout/knockdown studies, and advanced proteomics, to definitively identify the primary receptors for 12(13)-DiHOME in different tissues. Elucidating these pathways will be crucial for understanding how this single lipid mediator can exert such a wide range of biological effects, from metabolic regulation to immune modulation.
Investigations into Stereoisomer-Specific Biological Activities
The "(±)" in (±)12(13)-DiHOME-d4 signifies a racemic mixture, containing different stereoisomers. A critical and underexplored area of research is the investigation of the distinct biological activities of each of these stereoisomers. The spatial arrangement of the hydroxyl groups in 12,13-DiHOME can significantly influence its binding affinity to receptors and enzymes, leading to potentially different physiological outcomes.
For instance, the biological activities of the regioisomer 9,10-DiHOME, also known as leukotoxin diol, have been studied alongside 12,13-DiHOME. caymanchem.com Both have been shown to act as PPARγ ligands and activators of TRP channels. caymanchem.com However, subtle differences in their metabolic generation and biological effects are emerging. For example, while the production of 12,13-DiHOME is primarily attributed to the soluble epoxide hydrolase (sEH), the generation of 9,10-DiHOME may involve both sEH and microsomal epoxide hydrolase (mEH). biorxiv.org
Future studies should focus on synthesizing and isolating pure stereoisomers of 12(13)-DiHOME to systematically evaluate their individual effects on:
Receptor Activation: Determining the binding affinities and activation potentials of each stereoisomer for known and putative receptors like PPARγ, GPR120, and TRPV1.
Metabolic Regulation: Assessing the specific roles of each isomer in stimulating fatty acid uptake in brown adipose tissue and skeletal muscle. portlandpress.comoup.com
Immune Response: Investigating how individual stereoisomers modulate the function of immune cells, such as dendritic cells and macrophages. biorxiv.orgnih.gov
This line of inquiry will provide a more nuanced understanding of 12(13)-DiHOME's bioactivity and could lead to the development of more targeted therapeutic agents with improved efficacy and reduced off-target effects.
Exploration of Novel Therapeutic Research Targets Related to 12(13)-DiHOME Metabolism
The metabolic pathway of 12(13)-DiHOME presents several potential targets for therapeutic intervention. This lipid is synthesized from linoleic acid via a two-step process involving cytochrome P450 (CYP) enzymes, which form the epoxide precursor 12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME), and soluble epoxide hydrolase (sEH), which then converts the epoxide to the diol. ucanr.edufrontiersin.org
Key Metabolic Enzymes as Therapeutic Targets:
| Enzyme | Role in 12(13)-DiHOME Metabolism | Potential Therapeutic Strategy |
| Cytochrome P450 (CYP) | Catalyzes the initial epoxidation of linoleic acid to 12,13-EpOME. ucanr.edu | Modulation of specific CYP isoforms (e.g., CYP2J2, CYP2C8, CYP2C9) could alter the production of 12,13-EpOME and subsequently 12(13)-DiHOME. ucanr.edu |
| Soluble Epoxide Hydrolase (sEH) | Hydrolyzes 12,13-EpOME to form 12(13)-DiHOME. ucanr.edufrontiersin.org | Inhibition of sEH could increase the levels of the precursor epoxide, which may have its own distinct biological activities, or decrease the levels of 12(13)-DiHOME in pathological conditions where it is detrimental. portlandpress.comfrontiersin.org Conversely, enhancing sEH activity could increase 12(13)-DiHOME levels where its effects are beneficial. ahajournals.org |
Inhibition of sEH has already shown promise in preclinical models for reducing inflammation and has been proposed as a therapeutic strategy for conditions like severe burn injuries. portlandpress.com Strategies that increase circulating levels of 12(13)-DiHOME, potentially through modulation of its synthesizing enzymes, are being considered for the prevention and treatment of obesity and other metabolic diseases. nih.govresearchgate.net Future research should focus on developing selective modulators of these enzymes and exploring their therapeutic potential in a range of diseases.
Longitudinal Studies in Disease Progression and Intervention Research
While cross-sectional studies have provided valuable insights into the associations between 12(13)-DiHOME levels and various health conditions, longitudinal studies are crucial for establishing causality and understanding its role in disease progression over time.
Emerging evidence has linked circulating 12(13)-DiHOME levels to several chronic diseases. For instance, plasma concentrations of 12(13)-DiHOME are negatively correlated with body mass index (BMI) and insulin (B600854) resistance. caymanchem.comnih.gov Conversely, elevated levels have been observed in neonates who later develop atopy and asthma, suggesting a role in early-life immune programming. biorxiv.orgersnet.org Furthermore, decreased levels have been found in patients with heart disease, and these levels are directly correlated with ejection fraction. ahajournals.org In the context of neurological health, an increased ratio of 12,13-DiHOME to its precursor 12,13-EpOME has been associated with poorer executive function in some populations. mdpi.com
Future Longitudinal Research Should Aim To:
Track 12(13)-DiHOME levels in large, diverse cohorts over extended periods to correlate changes with the incidence and progression of metabolic disorders, cardiovascular diseases, allergic diseases, and neurodegenerative conditions.
Investigate how interventions such as diet, exercise, and pharmacological agents that modulate 12(13)-DiHOME levels impact long-term health outcomes. researchgate.net
Utilize (±)12(13)-DiHOME-d4 as a tracer in metabolic studies to precisely track the synthesis, distribution, and clearance of this lipokine in both healthy and diseased states.
Such studies will be instrumental in validating 12(13)-DiHOME as a biomarker for disease risk and as a viable target for therapeutic interventions aimed at promoting metabolic health and preventing chronic diseases.
Q & A
Q. How is (±)12(13)-DiHOME-d4 utilized as an internal standard in lipidomics studies?
(±)12(13)-DiHOME-d4 is a deuterated analog of the endogenous oxylipin 12(13)-DiHOME, enabling precise quantification via isotope dilution in GC- or LC-MS. Methodologically, researchers should:
- Prepare stock solutions in DMSO, ethanol, or PBS (pH 7.2) at concentrations ≤20 mg/ml, with aliquots stored at -20°C to avoid freeze-thaw degradation .
- Validate recovery rates using matrix-matched calibration curves, as demonstrated in human plasma studies where deuterated standards achieved >99% purity and consistent recovery rates (e.g., 12(13)-DiHOME-d4 in UPLC-ESI-MS/MS workflows) .
- Normalize data to account for matrix effects, particularly in biofluids like bronchoalveolar lavage fluid (BALF) or exhaled breath condensate, where lipid composition varies significantly .
Q. What experimental models are appropriate for studying 12(13)-DiHOME's role in metabolic regulation?
- In vitro : Use Sf21 cells expressing soluble epoxide hydrolase (sEH) to assess 12(13)-DiHOME toxicity, contrasting with lacZ-expressing controls to isolate sEH-dependent effects .
- In vivo : Murine models are optimal for cold tolerance assays, where 12(13)-DiHOME enhances fatty acid uptake in brown adipocytes. Key steps include:
- Measuring serum triglyceride levels pre/post cold exposure.
- Validating results via brown adipose tissue (BAT) removal to confirm lipid uptake mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on 12(13)-DiHOME’s pro-inflammatory vs. protective roles?
Discrepancies arise from context-dependent effects, such as:
- Tissue specificity : Elevated 12(13)-DiHOME in rat spinal cord post-burn injury promotes inflammation, whereas post-exercise increases in humans enhance fatty acid metabolism .
- Methodological adjustments :
- Use targeted lipidomics to differentiate 12(13)-DiHOME isomers (e.g., 12- vs. 13-DiHOME), which may exhibit divergent bioactivities.
- Incorporate multi-omics approaches (e.g., transcriptomics of BAT) to contextualize lipidomic data within signaling pathways .
Q. What strategies optimize 12(13)-DiHOME-d4 quantification in complex biological matrices?
- Sample preparation :
- Precipitate proteins in plasma/BALF with cold acetonitrile, then extract lipids via solid-phase extraction (SPE) to reduce phospholipid interference .
- Spike internal standards (e.g., d4-labeled DiHOME) during extraction to correct for analyte loss .
- Analytical validation :
- Assess intra-/inter-day precision (CV <15%) and accuracy (80–120%) across physiological concentration ranges (e.g., 0.1–100 ng/ml).
- Validate carryover effects by injecting solvent blanks post-high-concentration samples .
Q. How should researchers design longitudinal studies to track 12(13)-DiHOME dynamics in metabolic diseases?
- Cohort selection : Stratify participants by BAT activity (via FDG-PET scans) to link 12(13)-DiHOME fluctuations to adipocyte function .
- Timepoints : Collect samples pre/post interventions (e.g., acute exercise, cold exposure) to capture transient lipidome changes .
- Data integration : Use mixed-effects models to account for intra-individual variability and confounders (e.g., diet, medication) .
Methodological Challenges and Solutions
Q. What are the pitfalls in interpreting 12(13)-DiHOME’s dual role in inflammation and metabolism?
- Pitfalls : Overlooking isomer-specific effects or tissue-specific enzyme expression (e.g., sEH in neutrophils vs. adipocytes) .
- Solutions :
- Employ stable isotope tracing to distinguish endogenous vs. exogenous 12(13)-DiHOME pools.
- Combine knockout models (e.g., sEH-null mice) with lipidomics to dissect enzymatic contributions .
Q. How can batch effects be minimized in large-scale 12(13)-DiHOME studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
